molecular formula C13H17NO2 B1315628 (S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one CAS No. 215183-32-7

(S)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Cat. No.: B1315628
CAS No.: 215183-32-7
M. Wt: 219.28 g/mol
InChI Key: REDSEXWGKAYROX-MNOVXSKESA-N
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Description

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as (S)-4-hydroxy-2-pyrrolidinone and ®-1-phenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Processes: Implementing automated processes for precise control of reaction conditions and efficient purification.

    Quality Control: Ensuring high purity and consistency through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the pyrrolidin-2-one core can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives.

Scientific Research Applications

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves:

    Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: A stereoisomer with different biological activity.

    4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: Lacks chirality, resulting in different properties.

    4-(hydroxyMethyl)-1-benzylpyrrolidin-2-one: Substituted with a benzyl group instead of phenylethyl.

Uniqueness

(S)-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDSEXWGKAYROX-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540346
Record name (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215183-32-7
Record name (4S)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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